Bienvenue dans la boutique en ligne BenchChem!

2-Amino-3-(3-isopropylphenyl)propanoic acid

LAT1 transporter substrate activity cis-inhibition

2-Amino-3-(3-isopropylphenyl)propanoic acid (CAS 98708-78-2) is a non-proteinogenic α-amino acid belonging to the meta-substituted phenylalanine class, with a molecular formula of C12H17NO2 and a molecular weight of 207.27 g/mol. It is commercially available in purities reaching 98%, with batch-specific analytical characterization including NMR, HPLC, and GC.

Molecular Formula C12H17NO2
Molecular Weight 207.27 g/mol
CAS No. 98708-78-2
Cat. No. B3044002
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-3-(3-isopropylphenyl)propanoic acid
CAS98708-78-2
Molecular FormulaC12H17NO2
Molecular Weight207.27 g/mol
Structural Identifiers
SMILESCC(C)C1=CC=CC(=C1)CC(C(=O)O)N
InChIInChI=1S/C12H17NO2/c1-8(2)10-5-3-4-9(6-10)7-11(13)12(14)15/h3-6,8,11H,7,13H2,1-2H3,(H,14,15)
InChIKeyVHRDTJYORKPIGR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Amino-3-(3-isopropylphenyl)propanoic Acid (CAS 98708-78-2): A Meta-Isopropyl Phenylalanine Building Block for Transporter-Targeted Medicinal Chemistry and Peptide Design


2-Amino-3-(3-isopropylphenyl)propanoic acid (CAS 98708-78-2) is a non-proteinogenic α-amino acid belonging to the meta-substituted phenylalanine class, with a molecular formula of C12H17NO2 and a molecular weight of 207.27 g/mol . It is commercially available in purities reaching 98%, with batch-specific analytical characterization including NMR, HPLC, and GC . As a meta-substituted phenylalanine analog, this compound has been specifically studied for its interaction with the L-type amino acid transporter 1 (LAT1/SLC7A5), a key transporter up-regulated in many cancers and responsible for blood-brain barrier amino acid transport [1]. Its meta-isopropyl substitution places it within a structure-activity relationship (SAR) series where the substitution pattern on the phenyl ring dramatically alters substrate vs. inhibitor activity at LAT1, making regioisomeric and substituent identity critical for biological outcome [1].

Why Generic Phenylalanine Analogs Cannot Substitute for 2-Amino-3-(3-isopropylphenyl)propanoic Acid in LAT1-Dependent Applications


Within the phenylalanine analog family, both the position (meta vs. para) and the identity of the substituent on the aromatic ring exert non-linear, sometimes opposing effects on transporter binding and cellular uptake. Meta-substitution of L-phenylalanine has been shown to increase binding affinity to human LAT1 compared to para-substitution, while simultaneously altering the balance between substrate translocation and transporter inhibition [1]. Specifically, within the meta-substituted series, lipophilicity (cLogP) correlates with diminished substrate activity and increased inhibition—yet the isopropyl analog occupies a narrow intermediate physicochemical space (cLogP = −0.13) that is distinct from both smaller alkyl (methyl, cLogP = −1.1) and larger aryl (benzyl, cLogP = +0.51; phenyl, cLogP = +0.33) substituents [1]. Consequently, simply selecting a para-isopropyl phenylalanine (CAS 98708-79-3) or another meta-substituted analog will yield a different LAT1 interaction profile, potentially switching a compound from a transported substrate to a non-transported inhibitor, which has profound implications for prodrug design, CNS delivery, and cancer-targeting strategies [1].

Quantitative Differentiation Evidence for 2-Amino-3-(3-isopropylphenyl)propanoic Acid Against Closest Analogs


LAT1 Transporter Interaction: Meta-Isopropyl Phenylalanine Balances Substrate Activity with Moderate Lipophilicity vs. Bulkier Meta-Substituted Analogs

In a systematic SAR study of meta-substituted phenylalanines, the isopropyl analog (compound 26, equivalent to 2-amino-3-(3-isopropylphenyl)propanoic acid) displayed a cLogP of −0.13 and measurable substrate activity in the LAT1 trans-stimulation assay, in contrast to bulkier meta-substituted analogs such as benzyl (cLogP = +0.51) and phenyl (cLogP = +0.33) which exhibited 98% cis-inhibition of [³H]-gabapentin uptake with IC₅₀ values of 7.3 and 6.6 μM respectively, indicating a near-complete switch to transporter inhibition [1]. The isopropyl analog's substrate activity was lower than that of the meta-methyl analog (efflux rate = 3.8 fmol/min, cLogP = −1.1), demonstrating that the isopropyl group occupies an intermediate lipophilicity range that retains partial substrate character rather than becoming a pure inhibitor [1]. This differentiation is quantitative and reproducible under standardized cis-inhibition and trans-stimulation cell assay conditions [1].

LAT1 transporter substrate activity cis-inhibition cLogP blood-brain barrier

Meta-Substitution vs. Para-Substitution: Enhanced LAT1 Binding Affinity Confers Superior CNS and Tumor Delivery Potential

Comparative studies on the structural determinants of LAT1-mediated cellular uptake have demonstrated that meta-conjugation of L-phenylalanine derivatives significantly increases binding to human LAT1 compared to para-conjugation or aliphatic amino acid moieties [1]. Large, rigid, aromatic meta-substituted L-phenylalanine derivatives enabled selective and efficient LAT1-mediated cellular uptake, with the meta-substitution pattern providing a key molecular recognition advantage [1]. While specific Ki values for meta-isopropyl vs. para-isopropyl phenylalanine have not been reported in a single head-to-head study, the general SAR trend established across multiple meta-substituted analogs confirms that the meta position provides a gain in LAT1 binding affinity that is absent in the more common para-isopropyl phenylalanine (CAS 98708-79-3) [1].

meta-substitution advantage LAT1 binding affinity para-substitution CNS drug delivery tumor targeting

Analytical Purity and Regioisomeric Integrity: Vendor-Supplied Batch Characterization Distinguishes the Meta Isomer from the Para Isomer

Commercial suppliers of 2-amino-3-(3-isopropylphenyl)propanoic acid provide batch-specific quality control data that enables unambiguous differentiation from the para isomer (CAS 98708-79-3). Bidepharm offers this meta isomer at 98% purity with accompanying NMR, HPLC, and GC analytical reports that confirm both chemical purity and regioisomeric identity . The meta substitution pattern yields distinct ¹H-NMR aromatic splitting patterns and HPLC retention times that are analytically resolvable from the para isomer, providing procurement confidence . The compound is additionally identified by MDL number MFCD09916024 and commodity code 2922498590, which are unique identifiers for the meta-substituted compound and are not shared with the para isomer .

regioisomeric purity HPLC characterization NMR confirmation batch quality meta vs. para differentiation

Intermediate Lipophilicity (cLogP) Among Meta-Substituted Phenylalanines Enables Predictable CNS Multiparameter Optimization (MPO) Scoring

The meta-isopropyl substituent confers a calculated logP (cLogP) of −0.13 on the phenylalanine scaffold [1], situating this compound in a favorable physicochemical range for CNS drug design. In the CNS multiparameter optimization (MPO) framework, the ideal cLogP range is ≤3, and amino acid-based building blocks with cLogP near zero are particularly valuable as they contribute to overall CNS drug-likeness without excessive lipophilicity that would promote transporter inhibition over substrate activity [1]. By comparison, the meta-methyl analog (cLogP = −1.1) is more polar and a better LAT1 substrate but offers less hydrophobic binding surface, while the meta-benzyl (cLogP = +0.51) and meta-phenyl (cLogP = +0.33) analogs exceed the isopropyl's cLogP and become pure inhibitors rather than substrates [1]. This quantitative cLogP differentiation allows medicinal chemists to select the isopropyl analog for applications requiring balanced hydrophobicity and retained substrate character.

cLogP CNS MPO drug-likeness lipophilicity optimization physicochemical property

High-Value Application Scenarios for 2-Amino-3-(3-isopropylphenyl)propanoic Acid Based on Quantitative Differentiation Evidence


LAT1-Mediated Prodrug Design for CNS-Targeted Therapeutics

The compound serves as a chiral amino acid promoiety for the design of LAT1-targeted prodrugs intended to cross the blood-brain barrier. Its intermediate cLogP (−0.13) and retained LAT1 substrate activity, as demonstrated in trans-stimulation efflux assays [1], distinguish it from bulkier meta-substituted analogs that act purely as inhibitors (e.g., meta-benzyl, IC₅₀ = 7.3 μM, 98% inhibition). Conjugation of CNS-active drugs to this amino acid can exploit LAT1-mediated transport while providing a defined, quantifiable physicochemical handle (ΔcLogP relative to other substituent choices) for CNS MPO optimization [1].

Tumor-Selective Drug Delivery via LAT1 Overexpression

Given that LAT1 is up-regulated in glioblastoma, prostate, colorectal, and non-small-cell lung cancers [1], this meta-isopropyl phenylalanine can be incorporated into tumor-targeted conjugates. The meta-substitution pattern has been shown to increase binding to human LAT1 compared to para-substitution [1], making this specific regioisomer (CAS 98708-78-2) more suitable than the commonly available para isomer (CAS 98708-79-3) for programs requiring efficient LAT1-mediated tumor cell uptake [1].

Solid-Phase Peptide Synthesis of Topographically Constrained Peptidomimetics

As a non-proteinogenic α-amino acid with a meta-isopropyl substituent, this compound provides steric bulk and conformational constraint in peptide backbones. Its established commercial availability at 98% purity with full analytical characterization (NMR, HPLC, GC) [1] supports its use in Fmoc- or Boc-based solid-phase peptide synthesis protocols where regioisomeric purity is critical for reproducible biological activity [1].

SAR Studies of LAT1 Substrate Specificity and Transporter Pharmacology

The quantitative activity profile of this compound bridges the gap between small alkyl (methyl, ethyl) and large aryl (benzyl, phenyl) meta-substituted phenylalanines in the LAT1 SAR landscape. Its cLogP (−0.13) and partial substrate/inhibitor character [1] make it a reference standard for investigating the lipophilicity threshold at which LAT1 substrates transition to inhibitors, a fundamental question in transporter pharmacology with implications for predicting drug-transporter interactions [1].

Quote Request

Request a Quote for 2-Amino-3-(3-isopropylphenyl)propanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.